N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide
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Overview
Description
N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide: is a chemical compound with the molecular formula C10H13F2NO3 and a molecular weight of 233.21 g/mol . This compound is characterized by the presence of a difluorocyclohexyl group, which imparts unique chemical properties. It is primarily used in research and development settings due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide typically involves the reaction of 4,4-difluorocyclohexanone with ethyl formate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is subsequently treated with formamide to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild heating, and solvent choice depending on the nucleophile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioethers.
Scientific Research Applications
Chemistry: N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds .
Medicine: It may be explored for its activity against specific biological targets .
Industry: In industrial applications, this compound can be used in the development of new materials with specialized properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The compound may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
- N-[2-(4-Fluorocyclohexyl)-2-oxoethyl]-N-formylformamide
- N-[2-(4,4-Dichlorocyclohexyl)-2-oxoethyl]-N-formylformamide
- N-[2-(4,4-Dibromocyclohexyl)-2-oxoethyl]-N-formylformamide
Comparison: N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different halogen substitutions. The difluorocyclohexyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4,4-difluorocyclohexyl)-2-oxoethyl]-N-formylformamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3/c11-10(12)3-1-8(2-4-10)9(16)5-13(6-14)7-15/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKUUWOTKPZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CN(C=O)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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